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Compound of Interest

Compound Name: L-Valine-13C5

Cat. No.: B12055125

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stable isotope-labeled amino acid, L-
Valine-13Cs. It details its chemical and physical properties, and explores its critical applications
in metabolic research, proteomics, and drug development. This document is intended to serve
as a technical resource, offering detailed experimental workflows and insights into the signaling
pathways influenced by this essential amino acid.

Chemical Structure and Physicochemical Properties

L-Valine-13Cs is a stable, non-radioactive, isotopically labeled form of the essential amino acid
L-Valine. In this molecule, all five carbon atoms are replaced with the carbon-13 (:3C) isotope.
This isotopic enrichment allows for its use as a tracer in various mass spectrometry (MS) and
nuclear magnetic resonance (NMR) based studies.

Table 1: General Properties of L-Valine-13Cs
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Property Value Source(s)
(S)-a-Aminoisovaleric acid-

Synonyms 13Cs, L-2-Amino-3- [1]
methylbutanoic acid-3Cs

CAS Number 55443-52-2 [1][2]
(13CH3)213CH13CH(NH2)12CO0O

Molecular Formula H [3]

Chemical Formula 13CsH11NO2 [2]

Molecular Weight 122.11 g/mol [2][3]

Appearance White to off-white solid [415]

Isotopic Purity Typically =299 atom % 13C [4]

Table 2: Physicochemical Data of L-Valine-13Cs

Property Value Source(s)

Melting Point 295-300 °C (sublimes) (lit.)
Slightly soluble in aqueous

Solubility i a [6]

acid and water (with heating)

Storage Temperature

Room temperature, away from

light and moisture

[7]

A related and commonly used compound is L-Valine-13Cs,15N, which is labeled with both

carbon-13 and nitrogen-15. This dual labeling provides a greater mass shift, which can be

advantageous in certain experimental setups.

Table 3: Properties of L-Valine-13Cs,1>N
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Property Value Source(s)

CAS Number 202407-30-5 [BI6171I81Ie]
(13CH3)213CHCH(*5NH2)3CO2

Molecular Formula H [511819]

Molecular Weight 123.10 g/mol [51[71181[9]

) ) Typically =98 atom % 13C, =98
Isotopic Purity atom 9% 15N [51[9]
0

Applications in Research and Development

L-Valine-13Cs is a versatile tool in a range of scientific disciplines, primarily due to its role as an
essential amino acid and its utility as a stable isotope tracer.

Quantitative Proteomics: Stable Isotope Labeling by
Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes.[10] It involves the
metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living
cells.[11] By comparing the mass spectra of proteins from cells grown in "light" (natural
abundance) and "heavy" (isotope-labeled) media, researchers can accurately quantify
differences in protein abundance.[12] L-Valine-3Cs is used in SILAC experiments, particularly
when studying proteins where arginine and lysine are not frequently present.

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis is a critical technique for elucidating the rates of metabolic
reactions within a biological system.[4] By introducing a 3C-labeled substrate, such as L-
Valine-13Cs, into a cell culture, researchers can trace the path of the carbon atoms through
various metabolic pathways.[13] The resulting labeling patterns in downstream metabolites are
measured by MS or NMR, and this data is used to calculate the intracellular metabolic fluxes.
[14] This provides a detailed snapshot of cellular metabolism under specific conditions.[15]

Drug Development and Signaling Pathway Analysis
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Understanding how compounds affect cellular signaling is fundamental to drug development. L-
Valine has been shown to influence key signaling pathways. For instance, exogenous L-Valine
can promote the phagocytosis of multidrug-resistant bacteria by activating the PI3K/Akt
signaling pathway.[11] L-Valine-13Cs can be used to trace the metabolic fate of valine and its
impact on these signaling cascades in disease models.

Experimental Protocols and Workflows
General Workflow for a SILAC Experiment

The SILAC methodology is divided into two main phases: an adaptation phase and an
experimental phase.[7]

» Adaptation Phase: Two populations of cells are cultured in specialized SILAC media. One
population is grown in "light" medium containing natural L-Valine, while the other is grown in
"heavy" medium where L-Valine is replaced with L-Valine-13Cs. The cells are cultured for at
least five cell divisions to ensure complete incorporation of the labeled amino acid into the
proteome.[2]

o Experimental Phase: The two cell populations are subjected to different experimental
conditions (e.g., drug treatment vs. control).

o Sample Preparation: The cells are lysed, and the protein extracts from the "light" and "heavy"
populations are mixed in a 1:1 ratio.

» Protein Digestion and Fractionation: The combined protein mixture is digested, typically with
trypsin, to generate peptides. The peptide mixture may be fractionated to reduce complexity.

o LC-MS/MS Analysis: The peptides are separated by liquid chromatography and analyzed by
tandem mass spectrometry.

o Data Analysis: The mass spectra are analyzed to identify peptides and quantify the relative
abundance based on the intensity ratios of the "light" and "heavy" peptide pairs.[10]
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SILAC Experimental Workflow.

General Workflow for a **C-Metabolic Flux Analysis
Experiment

A typical 3C-MFA experiment follows a structured workflow to ensure accurate flux
determination.[16]
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Model Definition: A stoichiometric model of the metabolic network of interest is constructed.

Tracer Experiment Design: An appropriate 13C-labeled substrate, such as L-Valine-13Cs, is
selected to maximize the information obtained about the fluxes of interest.

Cell Culture and Labeling: Cells are cultured in a medium containing the 3C-labeled
substrate until they reach both a metabolic and isotopic steady state.

Metabolite Extraction: The metabolic activity is rapidly quenched, and intracellular
metabolites are extracted.

Isotopic Analysis: The extracted metabolites are analyzed by MS or NMR to determine the
mass isotopomer distributions.

Flux Calculation: The measured labeling patterns and other extracellular rates (e.g.,
substrate uptake, product secretion) are used in a computational model to estimate the
intracellular metabolic fluxes.
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13C-Metabolic Flux Analysis Workflow.

Signaling Pathway: L-Valine and PI3K/Akt Activation

Research has demonstrated that L-Valine can enhance the immune response against certain
pathogens by activating the PI3K/Akt signaling pathway.[17] This pathway is a central regulator
of cell growth, proliferation, and survival.
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The activation cascade is initiated by signals from cell surface receptors, leading to the
activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a docking
site for Akt and PDK1 at the plasma membrane. This co-localization allows PDK1 to
phosphorylate and partially activate Akt. Full activation of Akt is achieved through a subsequent
phosphorylation by mTORC2. Activated Akt then proceeds to phosphorylate a multitude of
downstream targets, leading to various cellular responses, including enhanced phagocytosis.
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L-Valine Activated PI3K/Akt Signaling.

Conclusion

L-Valine-13Cs is an indispensable tool for modern biological and biomedical research. Its
application in sophisticated techniques like SILAC and 3C-MFA provides unparalleled insights
into the complexities of proteomics and cellular metabolism. As research continues to unravel
the intricate roles of amino acids in health and disease, the use of stable isotope-labeled
compounds like L-Valine-13Cs will undoubtedly be at the forefront of discovery, particularly in the
fields of drug development, diagnostics, and personalized medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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